WHI-P258 is a Janus kinase 3 inhibitor. WHI-P131 may provide the basis for the design of new treatment strategies against acute lymphoblastic leukemia, the most common form of childhood cancer.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Lead chelating agent and ROS° scavenger. Hypotensive effect in vitro. Reduces oxidative stress and apoptosis in vivo. Orally active. Active in vivo and in vitro. meso-2,3-Dimercaptosuccinic acid is a heavy metal chelator. It reverses sodium arsenite-induced inhibition of pyruvate dehydrogenase (PDH) in mouse kidney homogenates (EC50 = 0.25 mM). meso-2,3-Dimercaptosuccinic acid decreases cisplatin-induced increases in serum levels of platinum and blood urea nitrogen (BUN), as well as apoptosis in renal tubules of mice when administered at a dose of 100 µM/kg. meso-2,3-Dimercaptosuccinic acid (90 mg/kg) decreases elevations in the activity of catalase and glucose-6-phosphate dehydrogenase (G6PDH) in RBCs from lead-exposed rats, and decreases the levels of lead in the cerebellum, hippocampus, liver, kidney, and blood in rats when administered at a dose of 100 mg/kg. It decreases immobility time in the forced swim test in lead-exposed male, but not female, mice when administered at a dose of 50 mg/kg. Formulations containing meso-2,3-dimercaptosuccinic acid have been used in the treatment of heavy metal poisoning. Chelator of heavy metals; antidote for heavy metal poisoning Succimer is an orally active mercaptodicarboxylic acid, with heavy metal chelating activity. As a strong chelator, succimer is able to bind to heavy metals, such as lead, in the bloodstream, thereby forming a water-soluble complex that can be eliminated via urinary excretion. This prevents heavy metal poisoning. In addition, succimer is able to chelate the alpha particle emitter and radionuclide polonium Po 210 ((Po-210), thereby increasing its excretion and reducing the toxic effects of Po-210. Succimer is an oral heavy metal chelating agent used to treat lead and heavy metal poisoning. Succimer has been linked to a low rate of transient serum aminotransferase elevations during therapy, but its use has not been linked to cases of clinically apparent liver injury with jaundice. Succimer is a sulfur-containing carboxylic acid that is succinic acid bearing two mercapto substituents at positions 2 and 3. A lead chelator used as an antedote to lead poisoning. It has a role as a chelator. It is a dicarboxylic acid, a dithiol and a sulfur-containing carboxylic acid.
Succinobucol is a metabolically stable derivative of probucol with diverse biological activities. It inhibits hydrogen peroxide-induced oxidation of the redox-sensitive dye H2DCF in human pulmonary artery endothelial cells (HPAECs) and U937 cells when used at concentrations of 5 and 10 µM. Succinobucol (0.3-10 µM) reduces LPS-induced production of IL-6, IL-1β, and TNF-α in peripheral blood mononuclear cells (PBMCs). It suppresses TNF-α-induced vascular cell adhesion molecule 1 (VCAM-1) promoter reporter gene expression in human aortic endothelial cells. Succinobucol (50 and 100 mg/kg) lowers plasma LDL levels and increases HDL levels in hypercholesterolemic cynomolgus monkeys. It also inhibits the formation of aortic atherosclerotic plaques in ApoE-/- or Ldlr-/- mice. Succinobucol, also known as AGI-1067; AGZ-1067, is phenolic antioxidant with anti-inflammatory and antiplatelet effects and is potentially useful for the treatment of atherosclerosis and type 2 diabetes. Succinobucol displays anti-platelet activity in rabbit and rat blood and reverses the increase in platelet aggregation in response to oxidant stress. Succinobucol induces apoptosis in vascular smooth muscle cells.
Succinylacetone is an inhibitor of δ-aminolevulinic acid dehydratase (Ki = 300 nM for human erythrocyte enzyme). It inhibits heme biosynthesis and decreases the growth of murine erythroleukemia cells when used at concentrations of 0.1 and 1 mM. Succinylacetone is an abnormal metabolite of tyrosine that accumulates in hereditary tyrosinemia type I, a disorder characterized by a deficiency in fumarylacetoacetate hydrolase (FAH), the final enzyme in tyrosine catabolism. Without functional FAH, fumarylacetoacetate is converted into succinylacetone. In a rat model of hypertyrosinemia, succinylacetone (40 mg/kg twice daily) increases levels of δ-aminolevulinic acid in urine, decreases heme levels in liver, kidney, spleen, and vascular tissues, and reduces sensitivity of isolated rat aortic rings to endothelium-dependent and -independent vasodilation. Increased levels of succinylacetone has been used as a marker of tyrosinemia type 1.4 Succinylacetone-13C7 is a labelled analogue of Succinylacetone. Succinylacetone (SA) is a specific marker for the inherited metabolic disease, hepatorenal tyrosinemia. It was developed a stable-isotope for the determination of SA in dried blood spots (DBS) and liquid urine using a 13C4-SA as internal standard. The method was applied retrospectively and prospectively for the diagnosis of hepatorenal tyrosinemia and for follow-up of patients under treatment. 4,6-dioxoheptanoic acid is a dioxo monocarboxylic acid that is heptanoic acid in which oxo groups replace the hydrogens at positions 4 and 6. It is an abnormal metabolite of the tyrosine metabolic pathway and a marker for type 1 tyrosinaemia. It has a role as a human metabolite. It is a beta-diketone and a dioxo monocarboxylic acid. Succinylacetone belongs to the class of organic compounds known as medium-chain keto acids and derivatives. These are keto acids with a 6 to 12 carbon atoms long side chain. Succinylacetone exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). Succinylacetone has been detected in multiple biofluids, such as urine and blood. Within the cell, succinylacetone is primarily located in the cytoplasm. Succinylacetone is a potentially toxic compound. Succinylacetone has been linked to the inborn metabolic disorders including tyrosinemia.
Succinylcholine Chloride is the chloride salt form of succinylcholine, a quaternary ammonium compound and depolarizing agent with short-term muscle relaxant properties. Succinylcholine chloride binds to nicotinic receptors at the neuromuscular junction and opening the ligand-gated channels in the same way as acetylcholine, resulting in depolarization and inhibition of neuromuscular transmission. Depolarization may be prolonged due to succinylcholine's resistance to acetylcholinesterases thereby leading to disorganized muscle contraction followed by skeletal muscle relaxation and flaccid paralysis. Succinylcholine chloride (anhydrous) is a chloride salt in which the negative charge of the chloride ions is balanced by succinylcholine dications. It has a role as a muscle relaxant. It contains a succinylcholine. Suxamethonium dichloride is a fine white powder. (NTP, 1992)